molecular formula C7H11N B3283564 1H-Pyrrole, 2-(1-methylethyl)- CAS No. 7696-51-7

1H-Pyrrole, 2-(1-methylethyl)-

Cat. No. B3283564
CAS RN: 7696-51-7
M. Wt: 109.17 g/mol
InChI Key: YYUISDWOKJLVMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the reaction of amines and carbonyl compounds . The specific synthesis pathway for “1H-Pyrrole, 2-(1-methylethyl)-” is not available in the sources I found.


Molecular Structure Analysis

Pyrrole molecules typically have a planar structure due to the conjugated system of pi electrons . The specific molecular structure of “1H-Pyrrole, 2-(1-methylethyl)-” is not available in the sources I found.


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in various chemical reactions. For instance, they can undergo electrophilic substitution reactions . The specific chemical reactions involving “1H-Pyrrole, 2-(1-methylethyl)-” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. These properties for “1H-Pyrrole, 2-(1-methylethyl)-” are not available in the sources I found .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This information is not available for “1H-Pyrrole, 2-(1-methylethyl)-” in the sources I found .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety and hazards of “1H-Pyrrole, 2-(1-methylethyl)-” are not available in the sources I found .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. The future directions for “1H-Pyrrole, 2-(1-methylethyl)-” are not available in the sources I found .

properties

IUPAC Name

2-propan-2-yl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6(2)7-4-3-5-8-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUISDWOKJLVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 2-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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